molecular formula C9H8BrN B8748782 3-Bromo-4-methyl-5-(prop-1-YN-1-YL)pyridine

3-Bromo-4-methyl-5-(prop-1-YN-1-YL)pyridine

Cat. No. B8748782
M. Wt: 210.07 g/mol
InChI Key: AMWCCWIEEUVBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08865911B2

Procedure details

3,5-Dibromo-4-methylpyridine (0.50 g, 2.0 mmol), 1-(trimethylsilyl)-1-propyne (0.35 mL, 2.4 mmol), copper(I) iodide (0.11 g, 0.60 mmol), tetrakis(triphenylphosphine)palladium(0) (0.023 g, 0.02 mmol) were mixed in toluene (2 mL). The mixture was degassed by a stream of argon for a couple of min. Tetra-n-butylammonium fluoride (1 M in THF) (2.4 mL, 2.4 mmol) was added, and the reaction was heated under N2 at 70° C. overnight. The mixture was partitioned between water containing sat aq. NaHCO3 and EtOAc. The organic phase was dried (MgSO4) and evaporated to give a crude product which was purified by flash chromatography (40 g SiO2, heptane/EtOAc gradient) affording the title compound (0.067 g, 16% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 2.15 (s, 3 H), 2.46 (s, 3 H), 8.48 (s, 1 H), 8.61 (s, 1 H); MS (ES+) m/z 210 [M+H]+.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
copper(I) iodide
Quantity
0.11 g
Type
catalyst
Reaction Step One
Quantity
0.023 g
Type
catalyst
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step Two
Yield
16%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[N:4][CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].C[Si](C)(C)[C:12]#[C:13][CH3:14].[F-].C([N+](CCCC)(CCCC)CCCC)CCC>C1(C)C=CC=CC=1.[Cu]I.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Br:9][C:6]1[CH:5]=[N:4][CH:3]=[C:2]([C:12]#[C:13][CH3:14])[C:7]=1[CH3:8] |f:2.3,^1:47,49,68,87|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC=1C=NC=C(C1C)Br
Name
Quantity
0.35 mL
Type
reactant
Smiles
C[Si](C#CC)(C)C
Name
Quantity
2 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
copper(I) iodide
Quantity
0.11 g
Type
catalyst
Smiles
[Cu]I
Name
Quantity
0.023 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
Quantity
2.4 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was degassed by a stream of argon for a couple of min
CUSTOM
Type
CUSTOM
Details
The mixture was partitioned between water containing
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to give a crude product which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (40 g SiO2, heptane/EtOAc gradient)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=NC=C(C1C)C#CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.067 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 15.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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